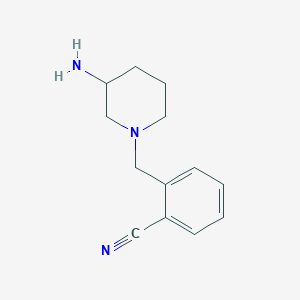
N1-(2-Cyanobenzyl)-3-aminopiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-Cyanobenzyl)-3-aminopiperidine, also known as this compound, is a useful research compound. Its molecular formula is C13H17N3 and its molecular weight is 215.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-[(3-Aminopiperidin-1-yl)methyl]benzonitrile is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in stimulating insulin secretion in response to meals.
Mode of Action
The compound interacts with DPP-4, inhibiting its activity . This inhibition results in increased levels of incretin hormones, leading to enhanced insulin secretion, reduced glucagon release, and consequently, a decrease in blood glucose levels.
Biochemical Pathways
The inhibition of DPP-4 affects the incretin hormone pathway. Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to meals and stimulate insulin secretion from pancreatic beta cells. By inhibiting DPP-4, the compound prolongs the action of these hormones, leading to more effective glucose control .
Result of Action
The result of the compound’s action is improved blood glucose control. By inhibiting DPP-4 and enhancing the action of incretin hormones, it promotes insulin secretion and reduces glucagon release, leading to lower blood glucose levels .
Biological Activity
N1-(2-Cyanobenzyl)-3-aminopiperidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of inflammation and metabolic disorders. This article will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a cyanobenzyl group at the nitrogen atom. This structural modification is significant as it influences the compound's interaction with biological targets.
The compound has been studied for its role as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor , which is crucial in managing type 2 diabetes. DPP-4 is an enzyme that deactivates incretin hormones, which help regulate glucose metabolism. By inhibiting DPP-4, this compound can enhance insulin secretion and improve glycemic control.
In Vitro Studies
Research indicates that this compound exhibits potent DPP-4 inhibitory activity. In one study, it was reported that a related compound with the cyanobenzyl moiety showed IC50 values comparable to established DPP-4 inhibitors like alogliptin, indicating strong potential for therapeutic use in diabetes management .
In Vivo Studies
In vivo experiments demonstrated that administration of this compound at doses of 3 and 10 mg/kg resulted in over 80% inhibition of plasma DPP-4 activity within two hours post-administration, suggesting a rapid onset of action. The effects were sustained for up to six hours, indicating potential for long-lasting therapeutic effects .
Case Studies
Case Study 1: Diabetes Management
A study involving diabetic mice treated with this compound showed significant improvements in blood glucose levels compared to control groups. The compound's ability to enhance insulin secretion was linked to its DPP-4 inhibitory properties, making it a candidate for further clinical trials in diabetes therapy.
Case Study 2: Inflammatory Response
Another investigation focused on the compound's role in modulating inflammatory responses. It was found to inhibit IL-1β release from LPS/ATP-stimulated macrophages, suggesting an anti-inflammatory mechanism that could be beneficial in treating conditions characterized by chronic inflammation .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
2-[(3-aminopiperidin-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-8-11-4-1-2-5-12(11)9-16-7-3-6-13(15)10-16/h1-2,4-5,13H,3,6-7,9-10,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPGXWIAFSBUSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














